1-Chloro-2-(difluoromethoxy)-3-nitrobenzene
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Overview
Description
1-Chloro-2-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a chloro group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-Chloro-2-(difluoromethoxy)benzene, which can be synthesized through the reaction of 1-Chloro-2-fluorobenzene with difluoromethyl ether under specific conditions. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .
Chemical Reactions Analysis
1-Chloro-2-(difluoromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products.
Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mechanism of Action
The mechanism of action of 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound or its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-2-(difluoromethoxy)-3-nitrobenzene can be compared with similar compounds such as:
1-Chloro-2-(difluoromethoxy)-3-fluorobenzene:
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound has a different substitution pattern on the benzene ring, leading to distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTJPWGXJFXZSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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